2,6-Difluoroanisole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBWAHRFIPQEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371687 | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-82-1 | |

| Record name | 1,3-Difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoroanisole CAS number and properties

An In-depth Technical Guide to 2,6-Difluoroanisole

Introduction

This compound (CAS Number: 437-82-1) is a fluorinated aromatic ether that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Its unique structure, featuring two fluorine atoms positioned ortho to the methoxy group, imparts distinct chemical properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of pharmaceutical compounds.[3] Consequently, this compound is a key component in the synthesis of novel drugs and agrochemicals.[1][2] It is also utilized in the formulation of advanced polymers and electronic materials, where its fluorinated nature contributes to improved thermal and chemical resistance.[1][2]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in various synthetic procedures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 437-82-1[1][2][4][5] |

| Molecular Formula | C₇H₆F₂O[1][4][5][6] |

| Molecular Weight | 144.12 g/mol [1][4][6] |

| InChI Key | IOBWAHRFIPQEQL-UHFFFAOYSA-N[5][6] |

| MDL Number | MFCD00142846[1][5] |

| PubChem ID | 2736897[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1][2] |

| Purity | ≥ 97% (GC)[1][2] |

| Boiling Point | 50 °C at 25 mmHg[1][2] / 70-72 °C at 56 mmHg[5] |

| Density | 1.21 g/mL[1] / 1.221 g/mL[5] |

| Refractive Index | 1.4570 to 1.4620[5] |

| Flash Point | 61 °C[5][7] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1][5] |

Applications in Research and Development

The unique electronic properties conferred by the two ortho-fluorine atoms make this compound a versatile reagent in several high-value applications.

-

Pharmaceutical Development : It is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals. The inclusion of fluorine atoms can enhance drug efficacy, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][3]

-

Agrochemical Formulations : In the agrochemical industry, this compound is used to produce advanced herbicides and pesticides. The fluorine atoms contribute to the stability and potency of the final active ingredients.[1]

-

Material Science : this compound is employed in creating specialty polymers and coatings with enhanced chemical resistance, thermal stability, and durability.[1][2] Its application extends to the development of high-performance electronic materials.[1][2]

-

Organic Synthesis : It serves as a fundamental building block for creating complex organic molecules where precise fluorination is required.[1]

Synthesis and Reactivity

While various synthetic routes exist for fluorinated aromatics, a common and effective method for preparing fluoroanisoles involves the diazotization of the corresponding fluoroaniline, followed by a substitution reaction.

Caption: Proposed synthesis of this compound from 2,6-Difluoroaniline.

The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.

Experimental Protocols

Protocol: Synthesis of this compound via Diazotization of 2,6-Difluoroaniline

This protocol is based on a general procedure for the conversion of polyfluoroanilines to polyfluoroanisoles.[8]

Materials:

-

2,6-Difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Methanol (CH₃OH), large excess

-

Copper powder (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Diazotization: In a flask cooled in an ice bath, dissolve 2,6-difluoroaniline in 50% sulfuric acid. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Methoxylation: To the diazonium salt solution, add a large excess of methanol followed by a catalytic amount of copper powder.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation.[4] Appropriate safety precautions must be taken during its handling and storage.

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor[4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

| H335 | May cause respiratory irritation[4] |

Handling Recommendations:

-

Handle in a well-ventilated area or under a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | 437-82-1 [chemicalbook.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to 2,6-Difluoroanisole: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroanisole is a fluorinated aromatic ether that serves as a crucial building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The presence of two fluorine atoms at the ortho positions to the methoxy group significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the introduction of the 2,6-difluorophenyl moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in modern organic synthesis.

Physical Properties

This compound is a colorless to light yellow, transparent liquid at room temperature.[3][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₂O | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| Boiling Point | 70-72 °C | [5] |

| Flash Point | 61 °C | [5] |

| Density | 1.21 g/mL | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| CAS Number | 437-82-1 | [3] |

No specific melting point has been reported for this compound in the reviewed literature.

Solubility:

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its structural analogue, 2,6-difluorotoluene, is known to be soluble in common organic solvents such as ethanol, ether, and chloroform. Given its chemical structure, this compound is expected to exhibit similar solubility behavior and be miscible with a wide range of common organic solvents. It is slightly soluble in water.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.

Aromatic Ring Reactivity: The two fluorine atoms significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to anisole. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present.

Ortho-Lithiation: The methoxy group can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position (C3) by strong bases like organolithium reagents. This ortho-lithiation provides a powerful method for the introduction of various electrophiles at a specific position on the aromatic ring.

Stability: this compound exhibits good thermal stability.[4] However, like many halogenated aromatic compounds, it may be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

Spectroscopic Data:

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the methoxy protons and the aromatic protons. |

| ¹³C NMR | Resonances for the methoxy carbon and the aromatic carbons, with characteristic C-F coupling. |

| IR | Absorption bands typical for C-O-C stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound via Methylation of 2,6-Difluorophenol

A common and effective method for the preparation of this compound is the methylation of commercially available 2,6-difluorophenol.

Reaction Scheme:

References

2,6-Difluoroanisole molecular structure and weight

An In-depth Guide to the Molecular Structure and Weight of 2,6-Difluoroanisole

For professionals in research, scientific, and drug development fields, a precise understanding of the molecular characteristics of chemical compounds is paramount. This compound is a fluorinated aromatic ether that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure and weight are fundamental properties that dictate its reactivity, physical properties, and role in complex molecular architectures.

Molecular Identity and Formula

This compound is an aromatic compound characterized by an anisole core (a methoxy group, -OCH₃, attached to a benzene ring). The "2,6-difluoro" designation indicates the substitution of two fluorine atoms at the carbon atoms ortho to the methoxy group on the benzene ring.[2]

The molecular formula for this compound is C₇H₆F₂O .[1] This formula enumerates the constituent atoms: seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology for Molecular Weight Calculation:

The molecular weight is determined by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

-

Identify the molecular formula : As established, the formula is C₇H₆F₂O.

-

Obtain standard atomic weights for each element :

-

Calculate the total mass for each element in the molecule :

-

Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen: 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Fluorine: 2 atoms × 18.998 g/mol = 37.996 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

-

-

Sum the masses :

-

84.077 + 6.048 + 37.996 + 15.999 = 144.120 g/mol

-

This calculated value aligns with the experimentally determined and published molecular weight of 144.12 g/mol .[1][11]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Data |

| Molecular Formula | C₇H₆F₂O[1] |

| Molecular Weight | 144.12 g/mol [1][11] |

| Atomic Composition | |

| Carbon (C) | 7 atoms |

| Hydrogen (H) | 6 atoms |

| Fluorine (F) | 2 atoms |

| Oxygen (O) | 1 atom |

| Atomic Weights | |

| Carbon (C) | 12.011 g/mol [4] |

| Hydrogen (H) | 1.008 g/mol [6] |

| Fluorine (F) | 18.998 g/mol [7] |

| Oxygen (O) | 15.999 g/mol [10] |

Molecular Structure Visualization

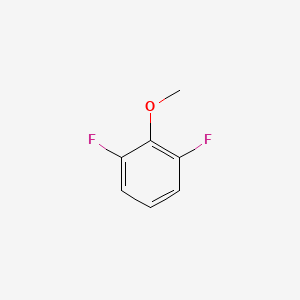

The following diagram illustrates the two-dimensional chemical structure of this compound, showing the connectivity of the atoms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 8. #9 - Fluorine - F [hobart.k12.in.us]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-difluoroanisole, a key building block in the development of pharmaceuticals and advanced materials. This document details two principal synthesis routes, offering quantitative data in structured tables for clear comparison and providing detailed experimental protocols for key methodologies. Visual diagrams of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is an important fluorinated aromatic compound utilized in organic synthesis. Its unique electronic properties and substitution pattern make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on two robust and well-documented methods for its preparation: the direct methylation of 2,6-difluorophenol and a two-step synthesis commencing from 2,6-difluoroaniline.

Pathway 1: Methylation of 2,6-Difluorophenol (Williamson Ether Synthesis)

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the methylation of 2,6-difluorophenol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating 2,6-difluorophenol with a suitable base, acts as a nucleophile and attacks a methylating agent.

Common methylating agents for this transformation include dimethyl sulfate and iodomethane. The choice of base and solvent is crucial for achieving high yields and purity. Anhydrous potassium carbonate is a frequently used base, and polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are typically employed to facilitate the reaction.

Spectroscopic Profile of 2,6-Difluoroanisole: A Technical Guide

Compound of Interest

-

Compound Name: 2,6-Difluoroanisole

-

Synonyms: 1,3-Difluoro-2-methoxybenzene

-

CAS Number: 437-82-1

-

Molecular Formula: C₇H₆F₂O

-

Molecular Weight: 144.12 g/mol

-

Structure:

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a fluorinated aromatic ether valuable as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms flanking the methoxy group imparts unique electronic properties and conformational constraints, making detailed spectroscopic analysis crucial for its application in complex molecular design. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

While a complete, publicly available, and verified experimental dataset for this compound is not readily accessible, this guide presents a combination of data from available sources and predicted values based on established spectroscopic principles. The experimental protocols provided are standardized methodologies suitable for the analysis of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1 - 7.3 | m | Aromatic CH (H-4) |

| ~6.9 - 7.0 | t | Aromatic CH (H-3, H-5) |

| ~3.9 | s | Methoxy (OCH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz. Predictions are based on the analysis of similar substituted aromatic compounds. |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.2 (dd, J=246.1, 8.1 Hz) | C-F (C-2, C-6) |

| 125.7 (t, J=10.9 Hz) | C-H (C-4) |

| 124.9 (t, J=17.5 Hz) | C-OCH₃ (C-1) |

| 112.0 (dd, J=20.0, 4.0 Hz) | C-H (C-3, C-5) |

| 62.1 | Methoxy (OCH₃) |

| Solvent: CDCl₃. Data sourced from SpectraBase. |

Table 3: IR Absorption Data for this compound (Predicted & Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Weak | Aromatic C-H Stretch |

| ~2960, 2840 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1620 - 1630 | Strong | C=C Aromatic Ring Stretch |

| ~1470 - 1490 | Strong | C=C Aromatic Ring Stretch |

| ~1250 - 1290 | Strong | Aryl-O Asymmetric Stretch |

| ~1010 - 1050 | Strong | Aryl-O Symmetric Stretch |

| ~1270 - 1300 | Strong | C-F Stretch |

| ~780 - 820 | Strong | C-H Out-of-Plane Bend |

| Sample Preparation: Neat liquid film. |

Table 4: Mass Spectrometry Data for this compound (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M-CH₃]⁺ |

| 115 | Moderate | [M-CHO]⁺ |

| 101 | Moderate | [M-CH₃-CO]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

| Ionization Method: Electron Impact (EI) at 70 eV. |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform (CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty plates is recorded prior to the sample analysis for baseline correction.

Mass Spectrometry (MS)

-

Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the high-vacuum source of the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to generate the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroanisole (CAS No. 437-82-1) is a fluorinated aromatic ether that serves as a key building block in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms ortho to the methoxy group imparts unique electronic properties and conformational constraints, which can influence the biological activity, metabolic stability, and physicochemical properties of larger molecules derived from it. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in chemical synthesis, process development, formulation, and for ensuring the quality and shelf-life of intermediates and final products.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability profiles, and a framework for the presentation and interpretation of the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 437-82-1 | [1] |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.21 g/mL | [1] |

| Boiling Point | 50 °C at 25 mmHg | [1] |

| Purity (typical) | ≥ 97% (by GC) | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a liquid compound is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (≥97% purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in sealed glass vials. The presence of a visible excess of the solute ensures that equilibrium saturation is achieved.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Record the mass of the transferred saturated solution.

-

Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument using the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method. A suitable method for anisole derivatives might involve a C18 reverse-phase column for HPLC or a capillary column like SE-52 for GC.[3][4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each respective solvent.

-

-

Data Calculation and Presentation:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.

-

Express the solubility in various units such as g/L, mg/mL, or mole fraction. The results should be presented in a clear and organized table.

-

Data Presentation: Solubility

Quantitative solubility data should be summarized as shown in the hypothetical Table 2.

Table 2: Hypothetical Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |

| Hexane | 1.9 | > 500 (Miscible) | > 3.47 |

| Dichloromethane | 9.1 | > 500 (Miscible) | > 3.47 |

| Ethyl Acetate | 6.0 | > 500 (Miscible) | > 3.47 |

| Acetone | 21 | > 500 (Miscible) | > 3.47 |

| Ethanol | 25 | > 500 (Miscible) | > 3.47 |

| Methanol | 33 | > 400 | > 2.78 |

| Water | 80 | < 0.1 | < 0.0007 |

Visualization: Solubility Determination Workflow

The workflow for the experimental determination of solubility can be visualized as follows:

Stability Profile

The fluorinated aromatic structure of this compound is expected to confer a higher degree of chemical and thermal stability compared to its non-fluorinated analog.[1] However, a comprehensive stability profile must be established through forced degradation (stress testing) studies. These studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocols for Stability (Forced Degradation) Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[5][6] A target degradation of 5-20% is generally considered optimal for these studies.[6]

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.

-

Expose the solutions to the specified stress conditions for a defined period.

-

Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralize or quench the reaction if necessary.

-

Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any major degradation products, often using LC-MS for structural elucidation.

4.1.1 Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.[7]

-

Acidic Conditions: Dilute the sample in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C).

-

Neutral Conditions: Dilute the sample in purified water. Incubate at an elevated temperature (e.g., 60-80 °C).

-

Basic Conditions: Dilute the sample in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40-60 °C), as base hydrolysis can be more rapid.

4.1.2 Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.[8]

-

Method: Dilute the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Conditions: Store the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and protect it from light. The reaction is often rapid and should be monitored closely.[6]

4.1.3 Thermal Stability

Objective: To evaluate the stability of this compound when exposed to high temperatures.[9]

-

Method for Solid/Neat Liquid: Place the neat compound in a vial and expose it to dry heat in a calibrated oven (e.g., 80 °C, 100 °C, or higher, depending on the boiling point).

-

Method for Solution: Prepare a solution in a stable, high-boiling point solvent and heat as described above.

-

Analysis: Thermogravimetric Analysis (TGA) can also be used to determine the onset temperature of decomposition.[10]

4.1.4 Photostability

Objective: To determine the light sensitivity of this compound according to ICH Q1B guidelines.[11][12][13]

-

Method: Expose the compound, both as a solid/neat liquid and in solution (in a photochemically inert solvent), to a controlled light source.

-

Light Source: Use a light source that produces a combination of visible and UV light, such as a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[13]

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to separate thermal degradation from photolytic degradation.

Data Presentation: Stability

The results from forced degradation studies should be tabulated to show the extent of degradation under each condition.

Table 3: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | No. of Degradants >0.1% |

| Control (RT) | 48 | 99.8 | 0.2 | 0 |

| 0.1 M HCl (80°C) | 24 | 98.5 | 1.5 | 1 |

| Water (80°C) | 24 | 99.5 | 0.5 | 0 |

| 0.1 M NaOH (60°C) | 8 | 94.2 | 5.8 | 2 |

| 3% H₂O₂ (RT) | 8 | 89.7 | 10.3 | 3 |

| Dry Heat (100°C) | 48 | 99.1 | 0.9 | 1 |

| Photolytic (ICH Q1B) | - | 96.3 | 3.7 | 2 |

Visualization: Stability Testing Workflow

The logical flow for conducting a comprehensive stability assessment is depicted below.

Conclusion

This technical guide outlines the essential framework for characterizing the solubility and stability of this compound. While specific quantitative data is sparse in existing literature, the detailed protocols provided herein offer a clear path for researchers and drug development professionals to generate this critical information. The experimental workflows for solubility determination and forced degradation studies, combined with robust analytical techniques, will enable a comprehensive understanding of the compound's physicochemical behavior. This knowledge is indispensable for optimizing reaction conditions, designing stable formulations, and ensuring the quality and regulatory compliance of products derived from this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Determination of the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat-plasma using high-resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. mt.com [mt.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. jordilabs.com [jordilabs.com]

- 13. ikev.org [ikev.org]

A Technical Guide to the Commercial Availability and Use of 2,6-Difluoroanisole for Researchers and Drug Development Professionals

An in-depth analysis of the commercial landscape, supplier specifications, and key synthetic applications of 2,6-Difluoroanisole, a valuable building block in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 437-82-1) is a fluorinated aromatic ether that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, with two fluorine atoms positioned ortho to the methoxy group, imparts distinct chemical properties that are highly advantageous in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a sought-after precursor for novel drug candidates and crop protection agents.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, a comparison of supplier specifications, and a detailed examination of its application in organic synthesis, with a focus on experimental protocols relevant to researchers and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development (R&D) and bulk commercial needs. The purity of commercially available this compound is typically high, often exceeding 97%, with some suppliers offering grades of 98% or higher.

Major Suppliers and Product Specifications

A survey of prominent chemical suppliers reveals the following landscape for the provision of this compound. The data presented below has been compiled from publicly available information and is intended as a guide for procurement and research planning.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form |

| Chem-Impex | 437-82-1 | ≥ 97% (GC) | 1g, 5g, Bulk | Colorless to light yellow clear liquid |

| TCI America (via Fisher Scientific) | 437-82-1 | 98.0+% | 5g, 25g | Colorless to Brown clear liquid |

| Pharma Info Source | 437-82-1 | Varies by supplier | Varies by supplier | Not Specified |

| Manchester Organics | 437-82-1 | 98% | Inquire for details | Not Specified |

Table 1: Comparison of Commercial Suppliers and Specifications for this compound. This table summarizes key procurement information from a selection of chemical suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

Considerations for Pharmaceutical Grade and Bulk Quantities

For researchers and professionals in the pharmaceutical industry, sourcing high-purity, GMP-grade this compound may be a critical requirement. While many suppliers list the compound, those specializing in pharmaceutical intermediates are more likely to provide the necessary documentation and quality assurance for clinical and commercial development. For bulk quantities, direct engagement with manufacturers or specialized distributors is recommended to ensure a stable and scalable supply chain.

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound is primarily centered around the strategic functionalization of the aromatic ring, which is activated by the methoxy group and influenced by the ortho-directing fluorine atoms. One of the most powerful methods for achieving regioselective functionalization is through directed ortho-lithiation.

Directed ortho-Lithiation of this compound

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalating group (DMG).[2][3][4] The methoxy group in this compound can act as a DMG, directing lithiation to the C3 position. This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

Figure 1: General workflow for the directed ortho-lithiation of this compound.

Detailed Experimental Protocol for Directed ortho-Lithiation

The following is a representative experimental protocol for the directed ortho-lithiation of this compound and subsequent reaction with an electrophile. This protocol is based on established methodologies for the lithiation of substituted anisoles and should be adapted and optimized for specific electrophiles and reaction scales.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Electrophile of choice

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet

-

Syringes for transfer of anhydrous solvents and reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is charged with this compound (1.0 equivalent) and anhydrous THF under an inert atmosphere of argon or nitrogen. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.

-

Electrophilic Quench: The chosen electrophile (1.2 equivalents), dissolved in anhydrous THF if necessary, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a further 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-substituted-2,6-difluoroanisole.

Safety Precautions:

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Reactions should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

Application in the Synthesis of Bioactive Molecules

The functionalized this compound derivatives prepared via directed ortho-lithiation and other synthetic methods serve as key building blocks for a variety of bioactive molecules. The introduction of specific functional groups at the C3 position can be a critical step in the synthesis of drug candidates with improved pharmacological profiles.

Figure 2: A simplified workflow illustrating the role of this compound in a drug discovery program.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, coupled with the ability to undergo regioselective functionalization via methods such as directed ortho-lithiation, make it a powerful tool in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its commercial landscape and a practical experimental protocol to facilitate its use in the laboratory. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.

References

Safety and Handling Precautions for 2,6-Difluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Difluoroanisole (CAS No. 437-82-1). The following sections detail the physical and chemical properties, potential hazards, personal protective equipment, handling and storage protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to light yellow, transparent liquid.[1][2] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.[2][3] Below is a summary of its key physical and chemical data.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | [2][4] |

| Molecular Weight | 144.12 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 70-72°C | [1] |

| 50°C / 25 mmHg | [2] | |

| Flash Point | 61°C | [1] |

| Density | 1.21 g/cm³ | [2] |

| Purity | ≥99.0% | [1] |

| ≥97% (GC) | [2] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

It is important to note that this product does not contain any known or suspected endocrine disruptors.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following is a general guide; however, a site-specific risk assessment should always be conducted before handling this chemical.

Experimental Protocol for PPE Selection and Use:

-

Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[4]

-

Hand Protection: Wear suitable protective gloves. The specific glove material should be selected based on a risk assessment of the task and breakthrough time of the glove material.

-

Skin and Body Protection: Long-sleeved clothing should be worn to prevent skin contact.[4] For larger scale operations or where splashing is likely, additional protective clothing may be necessary.

-

Respiratory Protection: If working in an area with inadequate ventilation or where there is a risk of inhaling vapors, a suitable respirator must be used.[4] A full-face respirator may be required if irritation or other symptoms are experienced.[5]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and ensure the stability of the chemical.

Experimental Protocol for Safe Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4] Use only non-sparking tools and take precautionary measures against static discharges.[4]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid ingestion and inhalation.[4]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Keep away from heat, sparks, and flame.[4]

-

Store in a locked-up area.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove all contaminated clothing and wash it before reuse. | [4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][5] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize the hazard.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure: Evacuate non-essential personnel from the area.[6] Remove all sources of ignition.[7]

-

Ventilate: Ensure adequate ventilation of the spill area.[8]

-

Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7][9]

-

Cleanup:

-

Decontamination: Wash the spill area with a mild detergent solution and rinse thoroughly.[10]

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as outlined in Section 3.[7]

Disposal Considerations

This compound and its contaminated waste must be disposed of as hazardous waste.[11]

Experimental Protocol for Waste Disposal:

-

Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible waste container with a secure, tight-fitting lid.[11]

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[11]

-

Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[11]

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11] Under no circumstances should this chemical be disposed of down the drain.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. echemi.com [echemi.com]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. jk-sci.com [jk-sci.com]

- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroanisole is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, present a distinct reactivity profile in electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive overview of the core principles governing the EAS of this compound, including predicted regioselectivity, and offers detailed, albeit adapted, experimental protocols for key substitution reactions. Due to a notable scarcity of direct literature precedent for the electrophilic aromatic substitution of this compound, the experimental methodologies presented herein are based on established procedures for structurally related compounds.

Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily dictated by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents.

-

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivates the aromatic ring towards electrophilic attack through a strong inductive effect. However, like other halogens, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho, para-director.

In the case of this compound, the two fluorine atoms occupy the ortho positions relative to the methoxy group. The strong activating and para-directing effect of the methoxy group is expected to be the dominant influence on the regioselectivity of incoming electrophiles. The deactivating inductive effect of the fluorine atoms at the ortho positions will further disfavor substitution at these sites. Consequently, electrophilic attack is overwhelmingly predicted to occur at the C4 position, which is para to the methoxy group and meta to the two fluorine atoms.

Caption: Predicted reaction pathway for the electrophilic aromatic substitution of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and adapted experimental protocols for the nitration, halogenation, and Friedel-Crafts acylation of this compound.

Nitration

The introduction of a nitro group onto the aromatic ring is a fundamental transformation in organic synthesis. For this compound, nitration is expected to yield predominantly 2,6-difluoro-4-nitroanisole.

Table 1: Predicted Reaction Parameters for the Nitration of this compound

| Parameter | Value/Condition | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Starting material. |

| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Reaction is exothermic and should be controlled. |

| Reaction Time | 1 - 3 hours | Monitor by TLC or GC for completion. |

| Work-up & Purification | ||

| Quenching | Ice-water | To stop the reaction and precipitate the product. |

| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |

| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification | Recrystallization or Column Chromatography | To isolate the desired product. |

| Expected Outcome | ||

| Major Product | 2,6-Difluoro-4-nitroanisole | Based on directing group effects. |

Detailed Experimental Protocol (Adapted from the nitration of 2,6-difluorotoluene)

Disclaimer: This protocol has been adapted and has not been validated for this compound. Appropriate safety precautions and small-scale trials are strongly recommended.

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

-

Reaction: Once the nitrating mixture is prepared and cooled, add this compound (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

-

Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

The Reactive Nature of the Methoxy Group in 2,6-Difluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the methoxy group in 2,6-difluoroanisole, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The presence of two ortho-fluorine atoms significantly influences the electronic properties and reactivity of the methoxy group and the aromatic ring, leading to a unique chemical profile that can be strategically exploited in organic synthesis. This document details key reactions, including demethylation, electrophilic aromatic substitution, nucleophilic aromatic substitution, and ortho-lithiation, supported by experimental protocols and quantitative data.

Demethylation: Cleavage of the Methoxy Group

The cleavage of the methyl group from the ether linkage in this compound to yield 2,6-difluorophenol is a fundamental transformation. This reaction is typically achieved using strong Lewis acids or proton acids that can facilitate the removal of the methyl group.

Reaction Overview

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, including this compound. The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents such as hydrobromic acid (HBr), pyridine hydrochloride, and trimethylsilyl iodide (TMSI) can also be employed, often requiring harsher conditions.

Quantitative Data

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| BBr₃ | Dichloromethane (DCM) | 0 to RT | Overnight | - | [General Protocol][1] |

| Trimethylchlorosilane, NaI | Acetonitrile | 100 | 5 | 50 | [General Protocol] |

Note: Specific yield for BBr₃ demethylation of this compound is not explicitly reported in the searched literature, but this method is generally high-yielding for analogous substrates.

Experimental Protocol: Demethylation using Boron Tribromide

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Boron Tribromide (BBr₃) solution in DCM (e.g., 1M)

-

Methanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C using an ice-water bath.

-

Add the BBr₃ solution (1.5-3 equivalents) dropwise to the stirred solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

Slowly and carefully add methanol to quench the excess BBr₃ until gas evolution ceases.

-

Remove the solvent by rotary evaporation.

-

Add water and extract the product with an organic solvent such as diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluorophenol.

-

Purify the crude product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution reactions. However, the two ortho-fluorine atoms in this compound are deactivating and also ortho, para-directing. The interplay of these electronic effects dictates the regioselectivity of EAS on this substrate.

Regioselectivity

The powerful +M (mesomeric) effect of the methoxy group strongly activates the para position (C4). The -I (inductive) effect of the fluorine atoms deactivates the entire ring, but their +M effect directs towards their ortho and para positions. In this compound, the position para to the methoxy group (C4) is also meta to both fluorine atoms. The strong directing effect of the methoxy group is expected to overcome the deactivating nature of the fluorine atoms, leading to preferential substitution at the C4 position. Experimental evidence from analogous systems, such as the bromination of 2,6-difluoroaniline, shows exclusive substitution at the para position to the activating amino group.[2][3]

Quantitative Data for Analogous Systems

| Substrate | Reaction | Reagents | Solvent | Product | Yield (%) | Reference |

| 2,6-Difluoroaniline | Bromination | Bromine | Acetic Acid | 4-Bromo-2,6-difluoroaniline | 92 | [3] |

| 2,6-Difluorotoluene | Nitration | HNO₃, H₂SO₄ | - | 2,6-Difluoro-3-nitrotoluene | Moderate to Good | [4] |

Note: Specific quantitative data for EAS on this compound was not found in the searched literature. The data presented is for structurally similar compounds to infer reactivity.

Postulated Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated H₂SO₄.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated HNO₃ (1.1 equivalents) dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add this compound (1.0 equivalent) dropwise to the stirred mixture, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2,6-difluoroanisole.

-

Purify the crude product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The two electron-withdrawing fluorine atoms activate the aromatic ring of this compound towards nucleophilic aromatic substitution. In such reactions, a fluorine atom is the most probable leaving group. The role of the methoxy group in this context is primarily electronic, influencing the reactivity of the ring.

Reactivity and Regioselectivity

The methoxy group, being electron-donating by resonance, would generally be expected to decrease the ring's susceptibility to nucleophilic attack compared to a non-methoxylated difluorobenzene. However, the strong activation by the two fluorine atoms still allows for SNA reactions to occur. Nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (C2 and C6). It is unlikely that the methoxy group itself would be displaced under typical SNA conditions, as the fluoride ion is a much better leaving group in this context.

No specific examples of nucleophilic aromatic substitution on this compound were found in the provided search results. The discussion above is based on general principles of SNA on polyfluorinated aromatic compounds.

Ortho-Lithiation/Metalation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, where a directing group, such as a methoxy group, directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position.

Expected Reactivity of this compound

In this compound, the positions ortho to the methoxy directing group are occupied by fluorine atoms. Therefore, direct ortho-lithiation is not possible. Lithiation, if it occurs, would have to take place at the C3 or C5 positions (meta to the methoxy group). The acidity of these protons is influenced by the inductive effects of the adjacent fluorine and methoxy groups. It is plausible that deprotonation could occur at these positions, particularly with a strong base like n-butyllithium in the presence of a coordinating agent like TMEDA. However, without experimental evidence, this remains speculative.

No specific examples of the lithiation of this compound were found in the provided search results. The discussion is based on the general principles of directed metalation and the known reactivity of similar substrates.

Conclusion

The reactivity of the methoxy group in this compound is multifaceted. It can be readily cleaved to form the corresponding phenol, a valuable synthetic intermediate. In electrophilic aromatic substitution, the methoxy group is a strong para-director, guiding incoming electrophiles to the C4 position, despite the deactivating presence of the two ortho-fluorine atoms. While the fluorine atoms activate the ring for nucleophilic aromatic substitution, the methoxy group itself is not expected to be a leaving group under typical SNA conditions. The potential for lithiation at the C3/C5 positions presents an interesting avenue for further functionalization, although this has not been explicitly documented in the available literature. Further experimental investigation into the electrophilic substitution and metalation reactions of this compound would be highly valuable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for 2,6-Difluoroanisole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroanisole is a versatile fluorinated aromatic compound that serves as a key building block in the synthesis of complex pharmaceutical intermediates.[1] The presence of two fluorine atoms ortho to the methoxy group significantly influences the electronic properties of the aromatic ring, making it a valuable precursor for the introduction of the 2,6-difluorophenyl moiety into drug candidates. This structural motif is found in a number of biologically active molecules, including potent kinase inhibitors and inverse agonists of nuclear receptors. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]

This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a focus on its conversion to a key boronic acid intermediate and its potential application in the synthesis of Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists.

Key Synthetic Application: Ortho-Lithiation and Borylation

A primary application of this compound in pharmaceutical synthesis is its regioselective functionalization via directed ortho-lithiation. The methoxy group acts as a powerful directing group, facilitating the deprotonation at the adjacent C3 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a variety of functional groups.

One of the most synthetically useful transformations is the reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, to yield 2,6-difluoro-3-methoxyphenylboronic acid. This boronic acid is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in drug discovery.

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid

This protocol is adapted from established methods for the ortho-lithiation of substituted anisoles.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet.

-

Initial Solution: Under an inert atmosphere, add this compound (1.0 equivalent) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryllithium solution, add trimethyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

Warming and Quenching: After the addition of trimethyl borate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with two more portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-methoxyphenylboronic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure boronic acid.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | 144.12 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 |

| Trimethyl borate | 103.91 | 1.2 |

| 2,6-Difluoro-3-methoxyphenylboronic acid | 187.94 | (Theoretical) 1.0 |

Typical yields for this type of reaction range from 60-80%, depending on the scale and purity of reagents.

Application in the Synthesis of RORγt Inverse Agonists

The 2,6-difluorophenyl moiety is a key structural feature in a number of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2][3][4][5] As such, RORγt is a high-priority therapeutic target for the treatment of autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The 2,6-difluoro-3-methoxyphenylboronic acid synthesized from this compound can be a crucial intermediate in the synthesis of these RORγt inverse agonists through Suzuki-Miyaura coupling reactions to construct the core scaffold of the drug molecule.

Logical Workflow for the Synthesis of a RORγt Inverse Agonist Intermediate

RORγt Signaling Pathway and Inhibition

RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits co-activators to initiate the transcription of pro-inflammatory cytokines, primarily IL-17A and IL-17F. This process is central to the function of Th17 cells in mediating inflammatory responses. RORγt inverse agonists function by binding to the ligand-binding domain of RORγt, which displaces co-activators and recruits co-repressors, thereby inhibiting the transcriptional activity of RORγt and suppressing the production of IL-17.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its ability to undergo regioselective ortho-lithiation provides a reliable route to key intermediates such as 2,6-difluoro-3-methoxyphenylboronic acid. This intermediate is instrumental in the construction of complex molecules, including a promising class of RORγt inverse agonists for the treatment of inflammatory and autoimmune diseases. The protocols and workflows presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Difluoroanisole: A Key Building Block for Advanced Agrochemicals

For Immediate Release

Shanghai, China – December 27, 2025 – 2,6-Difluoroanisole is a versatile fluorinated aromatic compound that serves as a crucial starting material in the synthesis of high-value agrochemicals. Its primary role in this sector is as a precursor to 2,6-difluorophenol, a key intermediate for a range of modern pesticides. The presence of the two fluorine atoms in the ortho positions of the aromatic ring imparts enhanced metabolic stability and increased biological efficacy to the final agrochemical products.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the advanced fungicide, Penflufen. The protocols cover the transformation of this compound to the essential 2,6-difluorophenol intermediate and its subsequent elaboration into the final active ingredient.

Application Notes

This compound is primarily utilized in a two-step process for the synthesis of agrochemicals containing a 2,6-difluorophenoxy moiety. The first step involves the demethylation of this compound to yield 2,6-difluorophenol. This intermediate is then typically subjected to etherification or other modifications to introduce the desired pharmacophore.